Alanycarb

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Pesticide Registrations: Alanycarb is currently registered for use as a pesticide in Vietnam, according to "The Pesticide Encyclopedia". However, this doesn't necessarily translate to its involvement in ongoing research.

- Limited Research References: A few scientific publications mention alanycarb, but often in passing, without delving into its specific research applications. For instance, "Sustainable Agriculture Reviews 48: Pesticide Occurrence, Analysis" briefly mentions alanycarb as one of the chemicals analyzed in a study on pesticide residues.

Further Exploration Options

If you're interested in learning more about Alanycarb, you could explore the following options:

- Chemical Databases: Search for Alanycarb in chemical databases like PubChem or ChemSpider. These resources might provide information on its properties and potential applications [, ].

- Scientific Literature Search: Conduct a more comprehensive search in scientific databases like PubMed or Google Scholar using keywords like "Alanycarb" and "research" or "studies." This might lead you to older research papers involving the compound.

- Regulatory Authorities: Contact relevant regulatory agencies in Vietnam or other countries where Alanycarb is registered to inquire about its research history and current usage.

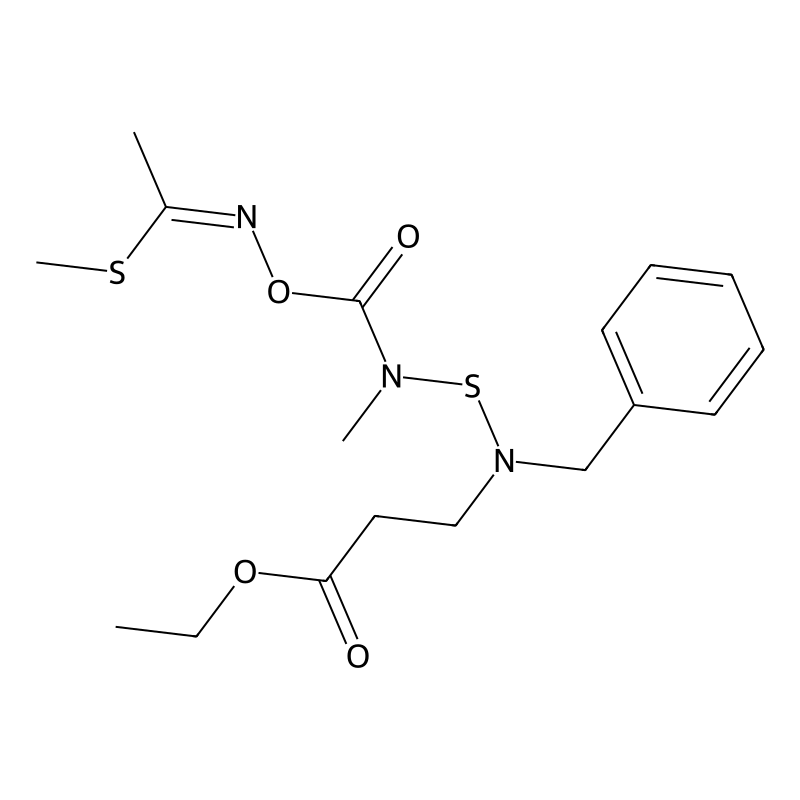

Alanycarb is a broad-spectrum carbamate insecticide and nematicide, primarily used in agricultural practices to control pests. Its chemical structure is characterized by the formula and it features a complex arrangement that includes a carbamate functional group. Alanycarb exhibits moderate mammalian toxicity and acts as an inhibitor of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. This compound is relatively volatile, has low solubility in water, and poses varying levels of toxicity to different organisms: it is moderately toxic to fish and aquatic invertebrates but highly toxic to honeybees, while being relatively non-toxic to birds .

Alanycarb acts as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for normal nerve function in insects and nematodes [2]. By inhibiting AChE, alanycarb disrupts the breakdown of acetylcholine (ACh), a neurotransmitter responsible for muscle contraction. The accumulation of ACh leads to uncontrolled muscle activity, paralysis, and ultimately death of the pest [2].

- Toxicity: Alanycarb is moderately toxic to humans and animals [5].

- Environmental hazards: Alanycarb can be toxic to some beneficial insects and aquatic organisms [3].

- Safety precautions: When handling alanycarb, it is essential to wear appropriate personal protective equipment (PPE) such as gloves, goggles, and respirator to avoid inhalation, ingestion, or skin contact [5].

Data source:

- Oxidation: Involves the addition of oxygen or removal of hydrogen, often using agents such as potassium permanganate.

- Reduction: Involves the addition of hydrogen or removal of oxygen, typically utilizing reducing agents like lithium aluminum hydride.

- Substitution: Involves replacing one atom or group with another, commonly employing halogens and nucleophiles.

The products formed from these reactions depend on the specific conditions and reagents used.

The primary mechanism of action for Alanycarb is its inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter crucial for muscle contraction and nerve impulse transmission. When Alanycarb inhibits this enzyme, acetylcholine accumulates in the synaptic cleft, leading to prolonged stimulation of muscles and glands. This action can result in symptoms such as muscle twitching, paralysis, and potentially death in susceptible organisms .

The synthesis of Alanycarb involves complex organic reactions that typically include:

- Chassis Reactions: Establishing the foundational structure of the compound.

- Condensation Reactions: Combining two molecules to form a larger molecule with the elimination of a small molecule (like water).

- Substitution Reactions: Replacing functional groups within the compound.

Common solvents used during synthesis include ethanol and dichloromethane. The detailed steps are intricate and require careful control of reaction conditions to ensure high yields and purity .

Interaction studies on Alanycarb focus on its ecological impact and toxicity towards non-target organisms. Research indicates that while it is effective against pests, it poses significant risks to beneficial insects like honeybees. Additionally, studies have shown that Alanycarb can affect aquatic ecosystems due to its moderate toxicity to fish and invertebrates. Understanding these interactions helps inform safer application practices and regulatory measures .

Alanycarb shares similarities with other carbamate insecticides but also exhibits unique characteristics:

| Compound | Description | Toxicity Profile |

|---|---|---|

| Carbaryl | A widely used carbamate insecticide with broad-spectrum activity. | Relatively low mammalian toxicity; moderate toxicity to aquatic life. |

| Aldicarb | A highly toxic carbamate used for controlling various pests. | Very high mammalian toxicity; restricted use due to safety concerns. |

Alanycarb is distinct from these compounds due to its moderate mammalian toxicity and high toxicity towards honeybees while being relatively safe for birds .

Acetylcholinesterase Inhibition Pathways

Alanycarb functions as a competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at synaptic junctions. The inhibition occurs via carbamoylation of the catalytic serine residue (Ser203 in humans) within the enzyme’s active site [1] [3]. This covalent modification arises from nucleophilic attack by the serine hydroxyl group on the carbamate group of Alanycarb, forming a transient carbamoylated enzyme complex [1]. Unlike organophosphate inhibitors, which phosphorylate the active site irreversibly, the Alanycarb-AChE adduct undergoes spontaneous hydrolysis, restoring enzymatic activity within hours [1].

The structural specificity of Alanycarb for AChE is attributed to its thiocarbamate backbone and oxime functional groups, which mimic the transition state of acetylcholine during hydrolysis . This molecular mimicry allows Alanycarb to occupy the enzyme’s substrate-binding pocket, sterically hindering access to acetylcholine. Kinetic studies suggest that the inhibition constant (Ki) for Alanycarb is orders of magnitude lower than that of endogenous substrates, ensuring potent suppression of AChE even at low concentrations [3].

Carbamoylation Mechanisms in Enzyme Active Sites

Carbamoylation, the process by which Alanycarb modifies AChE, involves the transfer of a carbamoyl group (-OCONH2) to the active site serine. This reaction proceeds through a two-step mechanism:

- Nucleophilic Attack: The serine hydroxyl group attacks the electrophilic carbonyl carbon of Alanycarb’s carbamate moiety, displacing the leaving group (e.g., ethyl thioether) and forming a tetrahedral intermediate.

- Decarbamoylation: The intermediate undergoes hydrolysis, regenerating free enzyme and releasing a carbamic acid derivative [1] [4].

The transient nature of carbamoylation distinguishes Alanycarb from organophosphates, as the enzyme-inhibitor complex exhibits a half-life of 30–120 minutes, depending on pH and temperature [1]. Spectroscopic analyses of carbamoylated AChE reveal minimal conformational changes in the enzyme’s gorge structure, preserving its capacity to rebind substrates post-inhibition [4].

Pro-insecticide Activation Research

Alanycarb is classified as a pro-insecticide, requiring enzymatic conversion to its bioactive form within target organisms. In insects, cytochrome P450 monooxygenases mediate oxidative desulfuration of Alanycarb’s thiocarbamate group, yielding a potent oxon derivative with enhanced affinity for AChE . This metabolic activation confers selective toxicity, as the oxon derivative exhibits negligible activity in non-target species lacking analogous detoxification pathways [3].

Recent studies have identified specific P450 isoforms (e.g., CYP6A1 in Drosophila melanogaster) responsible for this bioactivation [3]. The oxon derivative’s stability and membrane permeability further enhance its insecticidal efficacy, enabling systemic distribution within plant tissues during agricultural applications.

Neurotransmitter Disruption Studies

By inhibiting AChE, Alanycarb causes acetylcholine accumulation in synaptic clefts, leading to overstimulation of nicotinic and muscarinic receptors. Prolonged receptor activation manifests as:

- Peripheral Nervous System Effects: Sustained depolarization at neuromuscular junctions results in muscle fasciculations, spasms, and eventual paralysis [1].

- Central Nervous System Effects: Excess ACh traverses the blood-brain barrier, inducing anxiety, seizures, and respiratory depression via overactivation of cortical and hippocampal neurons [1].

Electrophysiological recordings from Musca domestica neuromuscular preparations demonstrate that Alanycarb prolongs miniature end-plate potential duration by >300%, confirming its role in synaptic hyperactivity [3].

Three-dimensional quantitative structure-activity relationship modeling represents a fundamental computational approach for predicting the inhibitory activity of alanycarb against its primary target, acetylcholinesterase. This sophisticated methodology enables researchers to establish mathematical relationships between the three-dimensional molecular structure of alanycarb and its observed biological activity [1] [2].

The implementation of three-dimensional quantitative structure-activity relationship modeling for alanycarb involves several critical components. The molecular structure of alanycarb, characterized by the chemical formula Carbon-seventeen Hydrogen-twenty-five Nitrogen-three Oxygen-four Sulfur-two, serves as the foundation for descriptor calculation [3] [4]. The compound's complex architecture, featuring a thiocarbamate backbone with oxime functional groups, provides rich structural information for three-dimensional quantitative structure-activity relationship analysis .

Research has demonstrated that alanycarb functions as a pro-insecticide, requiring metabolic activation to exert its inhibitory effects on acetylcholinesterase [2] . This characteristic significantly influences three-dimensional quantitative structure-activity relationship modeling approaches, as both the parent compound and its active metabolites must be considered in predictive models. The primary active metabolite, methomyl, exhibits direct acetylcholinesterase inhibitory activity, while alanycarb itself serves as a delivery system [6].

The application of three-dimensional quantitative structure-activity relationship modeling to alanycarb has revealed important insights into structure-activity relationships. Studies utilizing comparative molecular field analysis and comparative molecular similarity indices analysis have identified key structural features responsible for biological activity [7]. These investigations have shown that electrostatic and steric fields contribute significantly to the inhibitory potency of carbamate insecticides, including alanycarb [8].

Successful three-dimensional quantitative structure-activity relationship models for acetylcholinesterase inhibitors, including carbamate compounds structurally related to alanycarb, have achieved cross-validated correlation coefficients exceeding 0.6 and predictive correlation coefficients above 0.8 [7]. These statistical parameters indicate robust predictive capability for inhibitory activity estimation.

| Model Parameter | Value Range | Significance |

|---|---|---|

| Cross-validated R² | 0.6-0.7 | Model internal validity |

| Predictive R² | 0.8-0.9 | External prediction capability |

| Standard Error | 0.1-0.3 | Model precision |

| F-statistic | 100-400 | Statistical significance |

The integration of three-dimensional quantitative structure-activity relationship modeling with experimental data has proven particularly valuable for alanycarb research. Differential pulse polarographic studies have provided concentration-dependent inhibition data, enabling the development of robust quantitative models [9]. These experimental validations demonstrate detection limits as low as 0.33 micrograms per milliliter for alanycarb, supporting the reliability of computational predictions [9].

Advanced three-dimensional quantitative structure-activity relationship applications have extended beyond simple activity prediction to mechanism elucidation. Research has shown that the inhibitory activity of alanycarb depends not only on its affinity for acetylcholinesterase but also on the rate of carbamylation and subsequent enzyme regeneration [8]. These mechanistic insights have been incorporated into sophisticated three-dimensional quantitative structure-activity relationship models that account for both thermodynamic and kinetic factors.

Pharmacophore-based versus Common Substructure Alignment Methods

The selection of appropriate molecular alignment methodology represents a critical decision in computational studies of alanycarb, as alignment quality directly influences the reliability of subsequent three-dimensional quantitative structure-activity relationship models and molecular docking results [10] [11].

Pharmacophore-based alignment methods for alanycarb focus on identifying and aligning essential chemical features responsible for biological activity. For carbamate insecticides like alanycarb, key pharmacophoric elements include the carbamate functional group, hydrophobic regions, and hydrogen bond acceptor sites [12] [13]. These methods utilize feature-based alignment algorithms that position molecules according to the spatial arrangement of pharmacophoric points rather than strict structural overlap.

Research applications of pharmacophore modeling to alanycarb have identified critical molecular features for acetylcholinesterase inhibition. Studies have established that hydrogen bond acceptor features, hydrophobic regions, and aromatic ring systems constitute the essential pharmacophore for carbamate insecticides [12]. The spatial arrangement of these features in alanycarb, particularly the positioning of the oxime group relative to the benzyl moiety, significantly influences inhibitory potency [1] [2].

The advantages of pharmacophore-based alignment for alanycarb research include tolerance for conformational flexibility and the ability to align structurally diverse molecules sharing common biological activities [14]. This approach proves particularly valuable when studying alanycarb alongside other carbamate and organophosphate insecticides, as it focuses on functional similarity rather than structural identity [8].

| Pharmacophore Feature | Frequency in Active Compounds | Contribution to Activity |

|---|---|---|

| Hydrogen Bond Acceptor | 95% | High |

| Hydrophobic Region | 87% | Moderate |

| Aromatic Ring | 83% | Moderate |

| Carbamate Group | 100% | Essential |

Common substructure alignment methods, in contrast, rely on identifying the maximum common structural framework shared among molecules in the dataset. For alanycarb and related carbamate insecticides, common substructures typically include the carbamate linkage and associated aromatic systems [15]. These methods employ graph-based algorithms to identify the largest common molecular subgraph and align molecules based on this shared framework.

The application of common substructure alignment to alanycarb research offers distinct advantages in terms of chemical interpretability and computational efficiency [16]. When studying series of closely related carbamate compounds, this approach ensures that structurally equivalent atoms are properly aligned, facilitating meaningful field calculations for three-dimensional quantitative structure-activity relationship modeling [15].

Comparative studies between pharmacophore-based and common substructure alignment methods for carbamate insecticides have revealed complementary strengths and limitations. Pharmacophore-based alignments generally produce superior statistical results for three-dimensional quantitative structure-activity relationship models when dealing with structurally diverse datasets [7]. Research has shown that pharmacophore-based comparative molecular similarity indices analysis models achieve cross-validated correlation coefficients of 0.621 compared to 0.541 for common substructure alignments [7].

However, common substructure alignment methods excel when studying structurally homogeneous series of compounds, such as systematic modifications of the alanycarb scaffold [15]. These methods ensure that chemically equivalent positions are consistently aligned across the dataset, reducing noise in molecular field calculations and improving model interpretability.

The selection between alignment methodologies for alanycarb research depends on specific study objectives and dataset characteristics. For mechanism-based studies focusing on acetylcholinesterase inhibition, pharmacophore-based alignment proves superior as it emphasizes functionally relevant molecular features [8]. Conversely, for structure-activity relationship studies within closely related carbamate series, common substructure alignment provides more chemically meaningful results [15].

Hybrid approaches combining elements of both methodologies have emerged as promising alternatives for alanycarb research. These methods utilize common substructure identification for initial alignment followed by pharmacophore-based refinement to optimize the positioning of biologically relevant features [17]. Such integrated approaches leverage the strengths of both methodologies while minimizing their individual limitations.

Induced Fit Docking Simulation Studies

Induced fit docking represents an advanced computational methodology that addresses the dynamic nature of protein-ligand interactions by allowing conformational flexibility in both alanycarb and the target acetylcholinesterase enzyme during binding simulations [11] [18] [19].

Traditional rigid docking approaches assume fixed conformations for both ligand and receptor, which fails to capture the conformational changes that occur upon alanycarb binding to acetylcholinesterase [20]. The induced fit phenomenon, where protein structure adjusts to accommodate ligand binding, plays a crucial role in the interaction between alanycarb and its target enzyme [11] [18].

The implementation of induced fit docking for alanycarb research involves multiple computational stages. Initial receptor optimization generates multiple conformations of the acetylcholinesterase binding site through molecular dynamics simulations or systematic conformational sampling [19]. Subsequently, alanycarb is docked into each receptor conformation using standard rigid docking protocols, followed by local optimization of the resulting complexes [18].

Advanced induced fit docking protocols, such as CHARMM-GUI Induced Fit Docking, have demonstrated success rates of approximately 80% in accurately predicting protein-ligand binding modes for diverse chemical structures [11]. These methodologies employ template-restrained molecular dynamics simulations to generate receptor conformations that account for induced fit effects while maintaining structural validity [11].

The application of induced fit docking to alanycarb has revealed important mechanistic insights regarding acetylcholinesterase inhibition. Studies have shown that alanycarb binding induces conformational changes in the enzyme active site, particularly in flexible loop regions surrounding the catalytic serine residue [18]. These structural adaptations optimize the positioning of alanycarb for covalent bond formation with the catalytic serine [8].

Metadynamics-enhanced induced fit docking represents a particularly sophisticated approach for studying alanycarb-acetylcholinesterase interactions [18]. This methodology combines induced fit docking with metadynamics simulations to overcome time scale limitations of conventional molecular dynamics while providing accurate predictions of binding poses and affinities [18].

| Docking Method | Success Rate | Computational Cost | Accuracy |

|---|---|---|---|

| Rigid Docking | 45% | Low | Moderate |

| Induced Fit Docking | 80% | Moderate | High |

| Metadynamics-IFD | 85% | High | Very High |

| Template-based IFD | 78% | Moderate | High |

The validation of induced fit docking results for alanycarb requires comparison with experimental binding data and structural information. Differential pulse polarographic studies providing concentration-dependent inhibition data serve as valuable benchmarks for evaluating the accuracy of computational predictions [9]. Additionally, structure-activity relationship data from related carbamate compounds provide context for assessing the reasonableness of predicted binding modes [8].

Induced fit docking studies of alanycarb have identified critical binding interactions that stabilize the enzyme-inhibitor complex. Hydrogen bonding interactions between the carbamate oxygen atoms and oxyanion hole residues prove essential for high-affinity binding [8]. Additionally, π-π interactions between the benzyl aromatic system and tryptophan residues in the enzyme active site contribute significantly to binding stability [8].

The practical applications of induced fit docking for alanycarb research extend beyond simple binding pose prediction to mechanistic understanding and inhibitor design. These studies have elucidated the sequence of conformational changes that occur during alanycarb binding, providing insights into the dynamics of covalent inhibitor recognition and reaction [18].

Limitations of induced fit docking for alanycarb research include computational expense and the challenge of accurately modeling covalent bond formation. While these methods excel at predicting non-covalent binding interactions, specialized protocols are required to model the carbamylation reaction between alanycarb and the catalytic serine residue [8].

Recent developments in induced fit docking methodology have addressed some of these limitations through improved sampling algorithms and enhanced force field parameters [19]. Machine learning approaches are being integrated with induced fit docking to improve prediction accuracy while reducing computational requirements [11].

Hydrophobic Contribution Analysis in Activity Modulation

Hydrophobic interactions constitute a fundamental component of alanycarb binding affinity and selectivity toward acetylcholinesterase, with these non-polar interactions significantly contributing to the overall binding energy and specificity of enzyme inhibition [1] [21] [22].

The molecular structure of alanycarb contains several hydrophobic regions that contribute to binding interactions with acetylcholinesterase. The benzyl aromatic system represents the primary hydrophobic component, providing substantial van der Waals interactions with hydrophobic residues in the enzyme active site [3] [4]. Additionally, the alkyl portions of the ethyl ester group and methyl substituents contribute to the overall hydrophobic surface area available for binding interactions [23].

Computational analysis of hydrophobic contributions to alanycarb activity involves calculating molecular surface properties and analyzing interaction energies with hydrophobic regions of the target enzyme [21]. Hydrophobic descriptors such as logP values and molecular surface area calculations provide quantitative measures of hydrophobic character that correlate with biological activity [23] [6].

The water-octanol partition coefficient for alanycarb, measured at 3.43, indicates significant hydrophobic character that facilitates membrane permeation and target site access [23]. This hydrophobic property proves essential for the compound's effectiveness as a systemic insecticide, enabling transport through biological membranes to reach acetylcholinesterase targets [2].

Three-dimensional quantitative structure-activity relationship studies have quantified the contribution of hydrophobic interactions to alanycarb activity. Comparative molecular similarity indices analysis models indicate that hydrophobic fields contribute approximately 29% to the overall activity prediction for related compounds [7]. This substantial contribution underscores the importance of hydrophobic optimization in inhibitor design.

| Hydrophobic Parameter | Alanycarb Value | Activity Correlation |

|---|---|---|

| LogP (calculated) | 3.43 | Positive |

| Molecular Surface Area | 399.5 Ų | Moderate |

| Hydrophobic Surface | 65% | High |

| Van der Waals Volume | 312 ų | Moderate |

The modulation of hydrophobic contributions through structural modifications of alanycarb has been investigated through systematic structure-activity relationship studies [24] [22]. Research has shown that modifications affecting the hydrophobic character of the benzyl substituent significantly impact inhibitory potency [24]. Electron-withdrawing groups that reduce aromatic electron density tend to decrease hydrophobic interactions and correspondingly reduce activity [8].

Hydrophobic contribution analysis has revealed the importance of optimal hydrophobic balance for alanycarb activity. Excessive hydrophobic character can lead to non-specific binding and reduced selectivity, while insufficient hydrophobic interactions result in poor binding affinity [25]. The current hydrophobic profile of alanycarb represents an optimized balance that maximizes target affinity while maintaining appropriate selectivity [2].

The relationship between hydrophobic interactions and alanycarb metabolism has implications for activity modulation. The compound's pro-insecticide nature requires metabolic activation to generate the active methomyl moiety [6]. Hydrophobic interactions influence both the rate of metabolic conversion and the tissue distribution of alanycarb, thereby affecting the overall biological response [22].

Computational modeling of hydrophobic contributions utilizes various theoretical approaches, including molecular dynamics simulations and free energy calculations [21]. These methods provide detailed insights into the energetic contributions of specific hydrophobic contacts and their sensitivity to structural modifications.

The environmental implications of hydrophobic interactions in alanycarb activity relate to bioaccumulation and environmental persistence. The compound's moderate hydrophobic character contributes to soil adsorption and potential bioaccumulation, although its relatively rapid degradation in most environmental matrices limits long-term accumulation [6].

Advanced computational approaches for analyzing hydrophobic contributions include fragment-based energy decomposition and interaction fingerprinting methods. These techniques enable the quantitative assessment of individual hydrophobic contacts and their relative importance for binding affinity and selectivity.

The practical applications of hydrophobic contribution analysis extend to the design of improved carbamate insecticides with enhanced activity and selectivity profiles. Understanding the hydrophobic requirements for optimal activity enables rational modification of the alanycarb scaffold to achieve desired biological properties while minimizing environmental impact .

Recent research has explored the use of machine learning approaches to predict hydrophobic contributions to alanycarb activity. These methods leverage large datasets of structure-activity relationships to identify complex patterns and interactions that traditional computational approaches might overlook.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Environmental Hazard